molecular formula C17H28O6 B7765549 Spiculisporic acid

Spiculisporic acid

Cat. No.: B7765549
M. Wt: 328.4 g/mol
InChI Key: TUXHHVJPGQUPCF-DYVFJYSZSA-N
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Description

Supiculisporic Acid (IUPAC name: (2S)-2-[(1S)-1-carboxyundecyl]-5-oxotetrahydro-2-furancarboxylic acid) is a dicarboxylic acid derivative with the molecular formula C₁₇H₂₈O₆ and an average molecular weight of 328.405 g/mol . It features a tetrahydrofuran ring substituted with two carboxyl groups and a long alkyl chain (undecyl), along with two stereocenters at the (2S) and (1S) positions.

Supiculisporic Acid is also known by synonyms such as (−)-Spiculisporic acid and 4,5-dicarboxy-γ-pentadecalactone, reflecting its structural and functional diversity . Its stereochemistry and bifunctional carboxyl groups make it a unique candidate for comparative studies with other natural or synthetic dicarboxylic acids.

Properties

IUPAC Name

(2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)/t13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXHHVJPGQUPCF-DYVFJYSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041135
Record name Supiculisporic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-77-2
Record name Spiculisporic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Supiculisporic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dicarboxy-gamma-pentadecanolactone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUPICULISPORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKW7X62M6X
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Supiculisporic Acid can be synthesized through the fermentation of specific fungal strains. For instance, the fungus Talaromyces trachyspermus has been identified as a high producer of spiculisporic acid. The production process involves culturing the fungus under acidic conditions using substrates such as glucose and sucrose . The fermentation broth is then subjected to bioguided fractionation to isolate the pure compound .

Industrial Production Methods: In industrial settings, this compound is produced using fed-batch bioreactor cultures. This method involves the continuous feeding of substrates like sucrose to maintain optimal growth conditions for the fungus. The production yield can reach up to 60 grams per liter, with a total yield of 0.22 grams of this compound per gram of sucrose .

Chemical Reactions Analysis

Esterification and Methoxylation

Spiculisporic acid undergoes esterification under acidic methanol conditions:

  • Reaction : SA reacts with methanol to form this compound C (2 ), introducing a methoxy group at C-4.

  • Evidence :

    • ¹H NMR : New methoxy signal at δ 3.80 (s, 3H).

    • HMBC : Correlation between methoxy protons (δ 3.80) and carbonyl carbon (δ 172.8) confirms esterification .

Table 2: Key NMR Shifts for this compound Derivatives

DerivativeC-4 (δ C)C-5 (δ C)Methoxy (δ H)
SA86.550.7
2 (C)88.252.93.80
3 (D)88.752.7

Alkylation and Chain Elongation

Modification of the aliphatic chain via alkylation produces analogs like this compound D (3 ):

  • Process : Introduction of a methylene group into the C-5 alkyl chain.

  • Characterization :

    • HR-ESI-MS : m/z 365.1940 [M+Na]⁺ (C₁₈H₃₀O₆).

    • ¹³C NMR : New methylene carbons at δ 22.7–27.3 .

Biosynthetic Derivatization

Fermentation using Penicillium spiculisporum under acidic conditions (pH 1.2–2.5) yields SA and its hydroxy-acid form. Key biosynthetic steps include:

  • Carbon Sources : Glucose or sucrose.

  • Nitrogen Sources : Ammonium chloride or sodium nitrate .

Table 3: Fermentation Yield Optimization

ParameterOptimal ValueYield Improvement
pH1.2–2.510× vs. pH 3.5–6.0
Fermentation Time3–5 weeks0.1 g/dL → 0.5 g/dL

Structural Correlation with Surface Activity

The tricarboxylic structure enables pH-dependent self-assembly:

  • Micelle Formation : Occurs at pH 6.6–6.3.

  • Vesicle Formation : Observed at pH 6.2–5.8, driven by protonation of carboxyl groups .

Biological Derivatization for Drug Discovery

This compound derivatives show bioactivity:

  • This compound E : Acetylated derivative with anti-staphylococcal activity (IC₅₀: 32 μM against S. aureus) .

  • Cytotoxicity : Derivatives B–D exhibit moderate activity against gastric (SGC-7901) and lung (SPC-A-1) adenocarcinoma cell lines (IC₅₀: 45–68 μM) .

Scientific Research Applications

Pharmaceutical Applications

Supiculisporic acid has demonstrated promising antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown its minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against several bacterial pathogens, including Staphylococcus aureus and Escherichia coli . These findings suggest that supiculisporic acid could be developed into a novel antimicrobial agent.

Case Study: Antimicrobial Activity

  • Source : Isolated from Aspergillus cejpii.
  • Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa.
  • Results : MIC values indicate effective antibacterial properties, warranting further investigation for antibiotic development.

Environmental Applications

Supiculisporic acid has been explored for its potential as a biosurfactant in environmental remediation. It has been used in metal decontamination processes due to its ability to bind heavy metals effectively and facilitate their removal from contaminated water sources . This application is particularly relevant in addressing pollution caused by industrial activities.

Case Study: Metal Decontamination

  • Application : Removal of heavy metals from wastewater.
  • Mechanism : Binds to metal cations, enhancing their solubility and facilitating extraction.
  • Benefits : Eco-friendly alternative to conventional chemical methods.

Biotechnological Applications

In biotechnology, supiculisporic acid is being investigated for its role in the formulation of microcapsules and organogels. Its surfactant properties enhance the stability of emulsions, making it a valuable ingredient in the development of drug delivery systems . Additionally, its compatibility with biological systems positions it as a candidate for use in pharmaceuticals and cosmetics.

Case Study: Drug Delivery Systems

  • Formulation : Emulsion-type organogels.
  • Advantages : Improved drug stability and controlled release profiles.
  • Potential Uses : Transdermal drug delivery systems.

Industrial Applications

Supiculisporic acid's low irritancy profile makes it suitable for use in cosmetics and personal care products. It can function as an emulsifier or stabilizer in formulations, contributing to product efficacy without causing skin irritation .

Case Study: Cosmetic Formulations

  • Functionality : Acts as an emulsifier in creams and lotions.
  • Safety Profile : Low irritation potential enhances consumer safety.
  • Market Potential : Growing demand for natural ingredients in cosmetics.

Synthesis of Supiculisporic Acid

Research has focused on optimizing the production of supiculisporic acid through fermentation processes using specific fungal strains such as Talaromyces trachyspermus. The conditions for maximum yield include the use of glucose or sucrose as substrates under controlled pH levels .

Fungal StrainSubstrate UsedYield (g/L)Optimal pHProductivity (g/L/day)
Talaromyces trachyspermusGlucose11.33.00.012
Talaromyces trachyspermusSucrose603.06.6

Mechanism of Action

Supiculisporic Acid exerts its effects through its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific pathways involved in cell wall synthesis and membrane function, making it effective against a broad range of microorganisms .

Comparison with Similar Compounds

Key Findings:

Structural Complexity : Supiculisporic Acid’s tetrahydrofuran core and dual carboxyl groups distinguish it from simpler dicarboxylic acids like sulfosalicylic acid, which lacks stereocenters and cyclic structures .

Stereochemical Significance : With two stereocenters, Supiculisporic Acid exhibits higher enantiomeric specificity compared to dihydrocitric acid (2 stereocenters) but lower than fumagillin (6 stereocenters). This impacts its reactivity and interaction with biological targets .

Functional Group Diversity : Unlike sulfosalicylic acid’s sulfonic and carboxylic acid groups, Supiculisporic Acid’s bifunctional carboxyl moieties enable chelation properties similar to citric acid derivatives, though its larger alkyl chain may enhance lipid solubility .

Biological Relevance: While fumagillin is clinically used for its antiangiogenic properties, Supiculisporic Acid’s bioactivity remains underexplored.

Biological Activity

Supiculisporic acid (SA) is a naturally occurring compound with significant biological activities, particularly noted for its antimicrobial properties and potential applications in various fields, including medicine and environmental science. This article delves into the biological activity of Supiculisporic acid, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Supiculisporic acid is classified as a fatty acid-type biosurfactant characterized by its unique structure, which includes a lactone ring and two carboxyl groups. This structural configuration contributes to its surface-active properties, making it an effective agent in various applications, including metal removal and cosmetic formulations due to its low irritation potential on skin .

Antimicrobial Activity

Research has shown that Supiculisporic acid exhibits notable antimicrobial activity against a range of pathogens. The compound has been isolated from various fungal species, including Talaromyces trachyspermus and endophytic fungi derived from Hedera helix.

In Vitro Studies

  • Antibacterial Activity :
    • Supiculisporic acid demonstrated significant antibacterial effects against several strains, including:
      • Staphylococcus aureus (including MRSA)
      • Escherichia coli
      • Pseudomonas aeruginosa
      • Acinetobacter baumannii
    • Minimum inhibitory concentration (MIC) values ranged from 3.9 to 31.25 μg/mL against various tested strains .
  • Cytotoxicity :
    • In cytotoxicity assays against human cancer cell lines (SGC-7901 and SPC-A-1), Supiculisporic acid showed no significant cytotoxic effects, with IC50 values exceeding 50 μg/mL .

Production and Yield

The production of Supiculisporic acid has been optimized through various fermentation processes. For instance, Talaromyces trachyspermus NBRC 32238 was identified as a high-yield producer of SA under specific conditions:

  • Optimal Substrates : Glucose and sucrose were found to be the most effective carbon sources.
  • Yield : In fed-batch cultures using sucrose, yields reached up to 60 g/L with a productivity of 6.6 g/L/day .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of Supiculisporic acid isolated from endophytic fungi demonstrated its effectiveness against multiple drug-resistant strains. The study highlighted the potential of SA as a source for new antibiotics, emphasizing its role in combating antibiotic resistance .

Case Study 2: Environmental Applications

Research into the application of Supiculisporic acid as a biosurfactant for metal decontamination showed promising results. Its ability to effectively bind and remove heavy metal ions from contaminated water sources positions it as a viable option for environmental remediation efforts .

Summary of Biological Activities

Activity TypeDescriptionMIC Values (μg/mL)
AntibacterialEffective against S. aureus, E. coli, P. aeruginosa3.9 - 31.25
CytotoxicityNo significant cytotoxic effects on cancer cell linesIC50 > 50
Environmental UseEffective biosurfactant for metal removalN/A

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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